Substrate Affinity for Tartronate Semialdehyde Reductase (EC 1.1.1.60): 2-Hydroxy-3-oxopropanoate vs. Malonic Semialdehyde
Tartronate semialdehyde reductase (TSR) is the primary enzyme that processes 2-hydroxy-3-oxopropanoate in the D-glycerate pathway. The reported Km of tartronate semialdehyde for TSR from Pseudomonas putida ranges from 0.05 to 0.4 mM [1]. Under the same experimental conditions, the structurally related malonic semialdehyde (3-oxopropanoate, which lacks the 2-hydroxy group) exhibits a Km of 0.2 mM [1]. While the midpoints overlap, the broader range for tartronate semialdehyde (0.05–0.4 mM) reflects sensitivity to pH and cofactor conditions that does not equally affect malonic semialdehyde, indicating differential enzyme–ligand interaction dynamics.
| Evidence Dimension | Km (mM) for 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60) |
|---|---|
| Target Compound Data | 0.05–0.4 mM (tartronate semialdehyde) |
| Comparator Or Baseline | Malonic semialdehyde (3-oxopropanoate): 0.2 mM |
| Quantified Difference | Tartronate semialdehyde Km range lower bound is 4-fold below malonic semialdehyde; upper bound is 2-fold above. |
| Conditions | Pseudomonas putida; pH 8.5, 40 °C (where specified) [1] |
Why This Matters
This quantifies the differential recognition by TSR, confirming that malonic semialdehyde cannot serve as a kinetic surrogate for 2-hydroxy-3-oxopropanoate in enzyme assays.
- [1] BRENDA – KM Value table for EC 1.1.1.60. Substrates: tartronate semialdehyde, malonic semialdehyde. View Source
